3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole
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Overview
Description
3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group, a naphthyl group, and a methanesulfonyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with naphthalene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(naphthalen-2-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiadiazole ring.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthyl group and a methoxy group but differs in the core structure.
Uniqueness
3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
922504-75-4 |
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Molecular Formula |
C14H12N2O3S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-methoxy-5-(naphthalen-2-ylmethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-13-15-14(20-16-13)21(17,18)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3 |
InChI Key |
RPIREOUXLBIENE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=N1)S(=O)(=O)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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